O-(2-Methylphenyl)-D-serine
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Overview
Description
O-(2-Methylphenyl)-D-serine is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and a phenoxy group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Methylphenyl)-D-serine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and glycine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(2-Methylphenyl)-D-serine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
O-(2-Methylphenyl)-D-serine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Methylphenyl)-D-serine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(2-chlorophenoxy)propanoic acid
- (2R)-2-amino-3-(2-nitrophenoxy)propanoic acid
- (2R)-2-amino-3-(2-hydroxyphenoxy)propanoic acid
Uniqueness
O-(2-Methylphenyl)-D-serine is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZJIDYGIFGHO-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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